N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Description
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-3-6-22-13-5-4-10(17)8-11(13)14(16(22)24)20-21-15(23)12-7-9(2)18-19-12/h3-5,7-8,24H,1,6H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAXCRVKGLEHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole moiety can be synthesized through the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indole moiety can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted indole and pyrazole derivatives, which can have enhanced biological activities or different pharmacological profiles .
Scientific Research Applications
N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the pyrazole moiety can enhance binding affinity and specificity. This dual interaction can modulate signaling pathways and biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-pyrazole hybrids, such as:
- N-(5-chloro-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
- N-(5-fluoro-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide .
Uniqueness
The uniqueness of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which can confer distinct biological activities and pharmacological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
